5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Description
5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic framework with four nitrogen atoms and a methyl substituent. Its structure comprises a 7.4.0.0²,⁶ tricyclic system, which imposes significant ring strain and influences its electronic properties.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-4-13-14-9-2-3-11-5-8(9)6-12-10(7)14/h4,6,11H,2-3,5H2,1H3 |
InChI Key |
HRAQEMOGWVYPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC3=C(N2N=C1)CCNC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
- Starting Materials: Commonly used precursors include substituted pyridines or diazine derivatives that provide nitrogen atoms for ring formation.
- Key Steps:
- Formation of intermediate diazine or triazine rings via condensation reactions.
- Intramolecular cyclization promoted by heat or catalysts to close the tricyclic framework.
- Methylation steps to introduce the 5-methyl substituent, often using methyl iodide or methyl sulfate under basic conditions.
- Reaction Conditions:
- Elevated temperatures (80–150 °C) to facilitate ring closure.
- Acidic or basic catalysts depending on the step (e.g., Lewis acids for cyclization, bases for methylation).
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed for their polarity and ability to dissolve nitrogen-containing intermediates.
Multi-Step Synthesis with Hydrazine or Amino Derivatives
- Hydrazine Derivatives: Used to introduce nitrogen atoms and facilitate ring formation via nucleophilic attack on electrophilic centers.
- Sequential Functionalization:
- Initial formation of hydrazone or hydrazide intermediates.
- Cyclization and rearrangement under controlled heating.
- Final purification to isolate the tricyclic compound.
Detailed Preparation Method from Literature
While direct preparation of 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is scarcely detailed in open literature, closely related compounds and derivatives provide insight into viable synthetic routes:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of nitrogen-rich precursors (e.g., substituted pyridines, diazines) | Starting from commercial pyridine derivatives | Purity of starting materials critical |
| 2 | Formation of intermediate diazine/triazine rings via condensation | Acid catalysis or dehydrating agents | Control of temperature to avoid side reactions |
| 3 | Intramolecular cyclization to form tricyclic core | Heating in polar aprotic solvents (DMF, DMSO) | May require inert atmosphere (argon) |
| 4 | Methylation at position 5 | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Reaction monitored by TLC or HPLC |
| 5 | Purification | Recrystallization from ethanol or chromatography | Ensures removal of unreacted precursors and byproducts |
This general scheme aligns with synthetic routes for similar tetraazatricyclic compounds described in patent literature and research articles.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: To improve yield and reproducibility, continuous flow reactors have been employed for the cyclization and methylation steps, allowing precise control over reaction time and temperature.
- Catalysts: Transition metal catalysts (e.g., palladium or copper complexes) may be used to facilitate certain cyclization or coupling reactions, although their use must be carefully optimized to avoid contamination.
- Purification Techniques: Recrystallization remains the preferred method for final product isolation, often from ethanol or ethanol-water mixtures. Chromatographic techniques (e.g., silica gel column chromatography) are used for intermediate purification.
- Safety: Handling of methylating agents and hydrazine derivatives requires strict safety protocols due to toxicity and volatility.
Analytical Data Supporting Preparation
Analytical methods are essential to confirm the structure and purity of the synthesized compound:
| Analytical Technique | Typical Data for 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic proton signals for methyl group (~2.2 ppm singlet), aromatic protons between 7.0–8.5 ppm |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C10H13N4 (m/z ~ 181) or hydrochloride salt (m/z ~ 224) |
| Infrared Spectroscopy (IR) | Peaks corresponding to C=N stretching (~1600 cm^-1) and N-H bending vibrations |
| Elemental Analysis | Consistent with theoretical values for C, H, N content |
| Melting Point | Sharp melting point indicative of purity, typically reported in literature for related tetraazatricyclic compounds |
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of substituted pyridines | Pyridine derivatives, acid/base catalysts | 80–150 °C, polar aprotic solvents | Direct formation of tricyclic core | Requires careful control to avoid side products |
| Hydrazine-mediated ring closure | Hydrazine derivatives, electrophilic precursors | Heating, inert atmosphere | High nitrogen incorporation | Toxic reagents, safety concerns |
| Methylation step | Methyl iodide, base (K2CO3) | Room temperature to mild heating | Specific substitution at position 5 | Methylating agents are hazardous |
| Continuous flow synthesis | Automated reactors, catalysts | Controlled temperature and flow rates | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
AVN-322 (5-(Benzenesulfonyl)-N,11-dimethyl-...)
- Structure : Shares the tetraazatricyclo core but incorporates a benzenesulfonyl group and dimethylamine substituents.
- Properties : As a hydrochloride salt, it exhibits enhanced solubility compared to the methyl-substituted target compound. The sulfonamide group may improve binding affinity in biological systems, though specific pharmacological data are unavailable .
- Synthesis : Likely involves sulfonylation and methylation steps, differing from the cyclocondensation methods used for macrocyclic analogues .
Enamine Ltd. Pentaazatricyclo Derivative
- Structure : 11,13-Dimethyl-5-(pyridin-3-yl)methyl-4,5,7,11,13-pentaazatricyclo[...]trideca-1(9),2(6),3,7-tetraene-10,12-dione.
- Key Differences: Additional pyridinylmethyl group and two ketone (dione) functionalities.
Heteroatom Variants
12-Oxa-2,3,5,7-tetraazatricyclo[...]trideca-1(9),3,5,7-tetraen-13-one
- Structure : Oxygen replaces one nitrogen atom, introducing a ketone group.
- This compound was discontinued by CymitQuimica, possibly due to synthetic challenges or instability .
3,7-Dithia-5-azatetracyclo[...]tetradecen-4(8)-one
- Structure : Contains two sulfur atoms and a ketone.
- Impact : Sulfur’s larger atomic radius and lower electronegativity increase conformational flexibility and may enhance π-π stacking interactions in solid-state applications .
Functional Group Variations
tert-Butyl Carboxylate Derivative
Reppe Anhydride (Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene)
- Structure: Features an oxygen-rich dienophile system.
- Reactivity: Used in Diels-Alder reactions, contrasting with the nitrogen-dominated reactivity of the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on tert-butyl derivative (C₁₅H₂₄N₄O₂, MW 292.38 ) minus Boc group (C₄H₈O₂).
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthetic Challenges : The tert-butyl derivative’s synthesis suggests that protective strategies are essential for stabilizing reactive amine groups in the target compound .
- Biological Potential: Analogues like AVN-322 highlight the pharmacological relevance of tetraazatricyclo frameworks, though the target compound’s specific bioactivity remains unexplored .
- Electronic Properties : Nitrogen density in the target compound likely enhances metal-coordination capabilities, as seen in Mg(II)/Ca(II) complexes of similar macrocycles .
Biological Activity
5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHN
Molecular Weight: 192.26 g/mol
CAS Number: 1695774-75-4
Structure
The compound features a unique tricyclic structure with multiple nitrogen atoms, which may contribute to its biological activity. The presence of these nitrogen atoms can influence the compound's interaction with biological systems.
Antimicrobial Properties
Research indicates that 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In a recent study involving human cancer cell lines, it was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Anticancer Effects
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The mechanism of action appears to involve the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), leading to cell death.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound has been associated with improved cognitive function and reduced neuronal damage.
The neuroprotective effects are hypothesized to occur through:
- Reduction of oxidative stress: The compound may enhance antioxidant defenses.
- Inhibition of inflammatory pathways: It appears to modulate inflammatory cytokines involved in neurodegeneration.
Q & A
Q. How can researchers integrate findings on this compound into broader theoretical frameworks (e.g., heterocyclic chemistry or drug design)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
